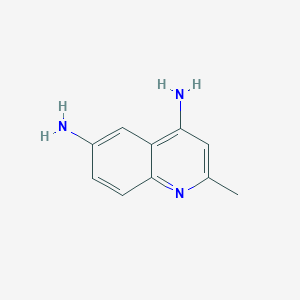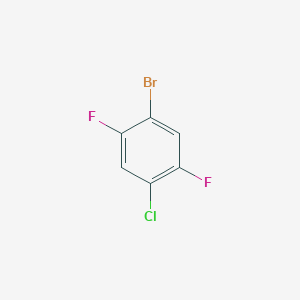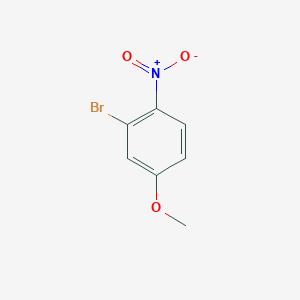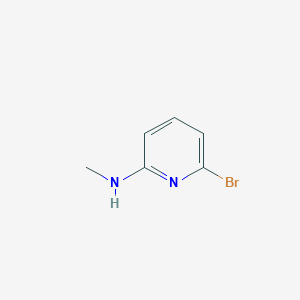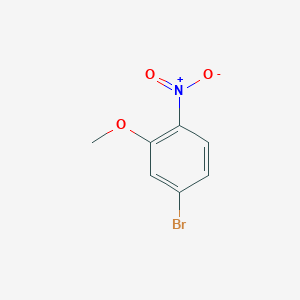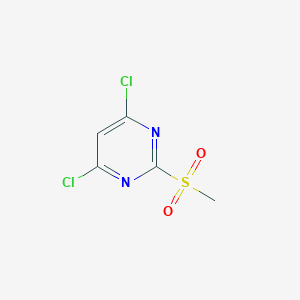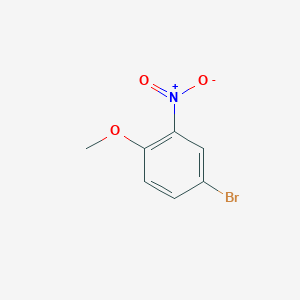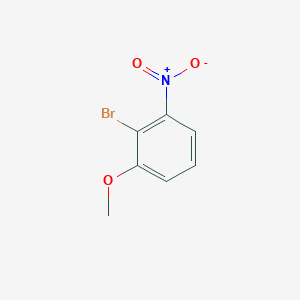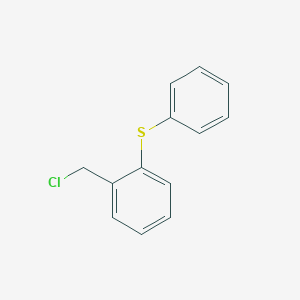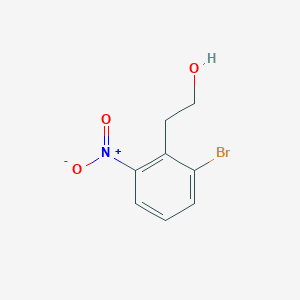
2-(2-Bromo-6-nitrophenyl)ethanol
Descripción general
Descripción
2-(2-Bromo-6-nitrophenyl)ethanol is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-(2-Bromo-6-nitrophenyl)ethanol involves the reaction of 1-bromo-2-methyl-3-nitrobenzene with paraformaldehyde in the presence of potassium hydroxide in N,N-dimethylacetamide . The reaction is carried out at 20°C for 45 minutes, yielding a 72% yield .Molecular Structure Analysis
The InChI code for 2-(2-Bromo-6-nitrophenyl)ethanol is 1S/C8H8BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2 . This indicates the presence of bromine, nitrogen, and oxygen atoms in the molecule.Chemical Reactions Analysis
The synthesis of 2-(2-Bromo-6-nitrophenyl)ethanol involves a reaction with potassium hydroxide in N,N-dimethylacetamide at 20°C for 0.75 hours . The product is then purified by flash silica chromatography .Physical And Chemical Properties Analysis
2-(2-Bromo-6-nitrophenyl)ethanol is a solid at room temperature . It has a molecular weight of 246.06 . The compound should be stored in a dry, sealed environment at room temperature .Aplicaciones Científicas De Investigación
Synthesis of β-Adrenergic Blockers : Kapoor et al. (2005) discuss the synthesis of β-adrenergic receptor-blocking drugs (R)-nifenalol and (S)-sotalol from precursors including 2-bromo-1-(4-nitrophenyl)ethanol. This study emphasizes the importance of these compounds in drug synthesis, particularly for enantiomerically pure forms achieved through enzymatic transesterification (Kapoor et al., 2005).
Improved Synthesis Methods : Hashmi et al. (2006) provide an improved procedure for synthesizing 2-(4-propylphenyl)ethanol, highlighting the reduction in side-products such as 2-bromoethanol. This advancement is crucial for applications requiring high purity, such as avoided-level-crossing muon-spin resonance experiments (Hashmi et al., 2006).
Pharmaceutical Compound Recovery : Martínez et al. (2012) studied the recovery of a high-value active pharmaceutical ingredient, 1-(5-bromo-fur-2-il)-2-bromo-2-nitroethane, from ethanol solutions using nanofiltration. The research aimed at closing the production cycle, demonstrating the compound's relevance in pharmaceutical manufacturing (Martínez et al., 2012).
Synthesis and Stereochemistry Studies : Corrie et al. (1992) explored the synthesis and absolute stereochemistry of diastereoisomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate, starting with 1-(2-nitrophenyl)ethanol. This study is significant in understanding the stereochemical aspects of related compounds (Corrie et al., 1992).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-bromo-6-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQKEECJWGIMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597904 | |
| Record name | 2-(2-Bromo-6-nitrophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-6-nitrophenyl)ethanol | |
CAS RN |
118665-02-4 | |
| Record name | 2-Bromo-6-nitrobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118665-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-6-nitrophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

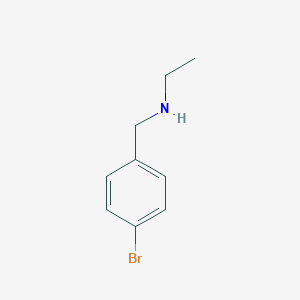
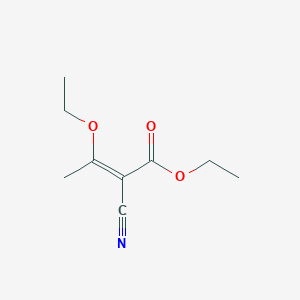
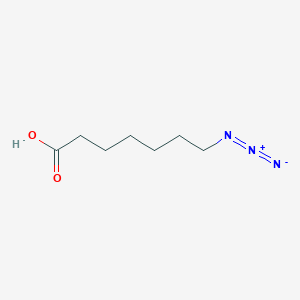
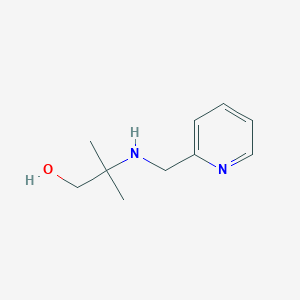
![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)
